2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as 2-Cyclopropylmethoxy-5-fluorophenylboronic acid pinacol ester . It is a solid compound with the empirical formula C16H22BFO3 and a molecular weight of 292.15 .
Molecular Structure Analysis
The SMILES string for this compound isCC1(C)OB(OC1(C)C)c2cc(F)ccc2OCC3CC3
. This indicates that the compound contains a boronic ester group attached to a fluorophenyl group, which is further connected to a cyclopropylmethoxy group.
Scientific Research Applications
1. Inhibitor Development and Evaluation
One of the primary applications of the compound appears to be in the development and evaluation of inhibitors. Notably, it has been found to be a potent inhibitor for specific biological processes. For instance, its derivative, S 4048, specifically inhibits the glucose-6-phosphate translocating component T1 of the glucose-6-phosphate system, indicating its potential for studying carbohydrate and lipid intermediary metabolism and modulating hepatic glucose production in conditions like type 2 diabetes (Herling et al., 1999).
2. Potential in Radioligand Development
The compound's structure also makes it a candidate for developing radioligands, which are crucial in diagnostic imaging like Positron Emission Tomography (PET). One study synthesized and evaluated potent 1,5-diphenylpyrrolidin-2-one cannabinoid subtype-1 receptor ligands, including analogs of this compound, for ex vivo evaluation as candidates for in vivo imaging. This highlights its potential application in neuroscience research and the development of diagnostic tools for neurological conditions (Donohue et al., 2008).
3. Neuroprotection and Neurochemistry
In neuroscientific research, derivatives of this compound have been found to contribute significantly to neuroprotection. SalA-4g, an analog, demonstrated potent neuroprotective effects against cerebral ischemic injury in both in vitro and in vivo studies, suggesting its utility in developing therapeutic agents for conditions like stroke (Shu Yu et al., 2018).
properties
IUPAC Name |
2-[2-(cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-9-12(18)7-8-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLRLZUBOLMQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718755 | |
Record name | 2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1185836-97-8 | |
Record name | 2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185836-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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